molecular formula C10H11ClO3 B14630321 [(3-Methoxyphenyl)methoxy]acetyl chloride CAS No. 54212-35-0

[(3-Methoxyphenyl)methoxy]acetyl chloride

Cat. No.: B14630321
CAS No.: 54212-35-0
M. Wt: 214.64 g/mol
InChI Key: KNFRBTAZXFRNKH-UHFFFAOYSA-N
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Description

[(3-Methoxyphenyl)methoxy]acetyl chloride is an organic compound with the molecular formula C10H11ClO3. It is a derivative of acetyl chloride where the acetyl group is substituted with a (3-methoxyphenyl)methoxy group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

[(3-Methoxyphenyl)methoxy]acetyl chloride can be synthesized through the reaction of [(3-methoxyphenyl)methoxy]acetic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the acid is dissolved in an inert solvent such as dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to reflux, and the resulting this compound is purified by distillation .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of more efficient chlorinating agents and optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions

[(3-Methoxyphenyl)methoxy]acetyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Thionyl Chloride (SOCl2): Used for the synthesis of this compound from the corresponding acid.

    Lewis Acids (e.g., AlCl3): Used as catalysts in Friedel-Crafts acylation reactions.

    Amines and Alcohols: React with this compound to form amides and esters.

Major Products Formed

Scientific Research Applications

[(3-Methoxyphenyl)methoxy]acetyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(3-Methoxyphenyl)methoxy]acetyl chloride involves its reactivity as an acylating agent. It can form covalent bonds with nucleophiles, such as amines and alcohols, through the substitution of the chloride group. In Friedel-Crafts acylation, it reacts with aromatic compounds in the presence of a Lewis acid catalyst to form aromatic ketones. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Similar Compounds

    [(3,4-Dimethoxyphenyl)methoxy]acetyl chloride: Similar structure with an additional methoxy group on the aromatic ring.

    [(4-Methoxyphenyl)methoxy]acetyl chloride: Similar structure with the methoxy group in the para position.

    [(3-Methoxyphenyl)acetyl chloride: Lacks the methoxy group on the acetyl side chain.

Uniqueness

[(3-Methoxyphenyl)methoxy]acetyl chloride is unique due to its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions. The presence of the methoxy group can also affect the compound’s electronic properties and its interactions with other molecules .

Properties

IUPAC Name

2-[(3-methoxyphenyl)methoxy]acetyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-13-9-4-2-3-8(5-9)6-14-7-10(11)12/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNFRBTAZXFRNKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)COCC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80788253
Record name [(3-Methoxyphenyl)methoxy]acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80788253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54212-35-0
Record name Acetyl chloride, [(3-methoxyphenyl)methoxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54212-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(3-Methoxyphenyl)methoxy]acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80788253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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